

Introduction: The Significance of a Chiral Thiophene Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *(R)-Tetrahydrothiophen-3-ol*

Cat. No.: B020376

[Get Quote](#)

(R)-Tetrahydrothiophen-3-ol is a chiral sulfur-containing heterocyclic compound that has emerged as a critical building block in modern asymmetric synthesis. Its structural motif, a five-membered thiophane ring bearing a hydroxyl group at a defined stereocenter, makes it an invaluable intermediate in the pharmaceutical industry. The primary utility of this compound lies in its role as a key precursor for the synthesis of potent antibacterial agents, most notably sulopenem and other advanced penem and carbapenem antibiotics.^[1] The stereochemistry of the hydroxyl group is paramount, as it directly influences the biological activity and efficacy of the final active pharmaceutical ingredient (API).

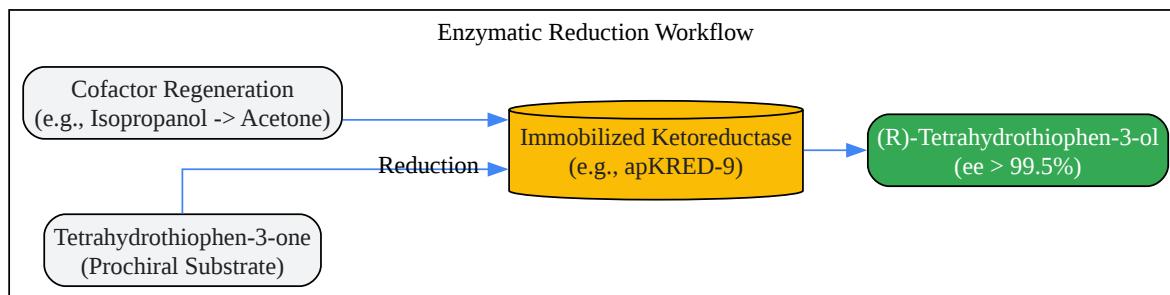
This guide provides a comprehensive technical overview of **(R)-Tetrahydrothiophen-3-ol**, moving from its fundamental physicochemical properties to state-of-the-art synthesis protocols, applications, and analytical validation. The content herein is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to effectively utilize this versatile chiral synthon in their development programs.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is the foundation of its successful application in a laboratory or process chemistry setting. **(R)-Tetrahydrothiophen-3-ol** is typically a solid or a light yellow liquid, a discrepancy often related to purity and residual solvent.^{[2][3][4]} Key identifying and physical data are summarized below.

Property	Value	Source(s)
CAS Number	100937-75-5	[5][6][7]
Molecular Formula	C ₄ H ₈ OS	[2][5][6][8]
Molecular Weight	104.17 g/mol	[6][8]
Appearance	Solid or Light yellow to yellow liquid	[2][3][4]
IUPAC Name	(3R)-thiolan-3-ol	[8]
Synonyms	(R)-3-Hydroxytetrahydrothiophene, (3R)-Tetrahydrothiophene-3-ol	[5][8][9]
Boiling Point	42 °C @ 0.3 Torr; 84-85 °C @ 7 Torr; 201.2 °C @ 760 mmHg	[3][6][9]
Density	1.176 - 1.223 g/cm ³	[3][10]
pKa (Predicted)	14.43 ± 0.20	[3][4]
InChI Key	BJYXNFYVCZIXQC-SCSAIBSYSA-N	[5][6]
Canonical SMILES	C1CSC[C@@H]1O	[6][8]

Synthesis and Chiral Control: The Biocatalytic Advantage


The central challenge in producing **(R)-Tetrahydrothiophen-3-ol** is achieving high enantiopurity. While classical chemical methods exist, biocatalysis has become the gold standard, offering unparalleled stereoselectivity, mild reaction conditions, and a superior environmental profile. The most effective route is the asymmetric reduction of the prochiral ketone, tetrahydrothiophen-3-one.

Key Strategy: Asymmetric Enzymatic Reduction

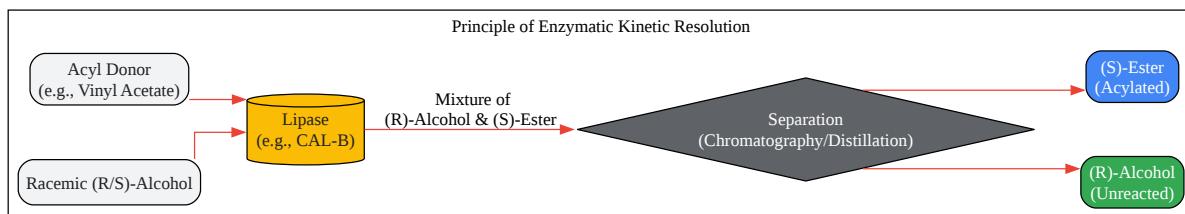
The reduction of tetrahydrothiophen-3-one using an engineered ketoreductase (KRED) is a highly efficient and scalable method for producing the (R)-enantiomer with exceptional purity. A recent study highlights the use of apKRED-9, a KRED derived from *Acetobacter pasteurianus*, for this purpose.[11] This enzyme facilitates the transfer of a hydride to the carbonyl face, leading selectively to the (R)-alcohol.

The primary advantages of this biocatalytic approach are:

- Exceptional Enantioselectivity: Achieves enantiomeric excess (ee) values greater than 99.5%. [11]
- High Conversion: Drives the reaction to near-full conversion (>99.0%). [11]
- Process Versatility: The enzyme can be immobilized and utilized in both batch and continuous-flow systems, enhancing process efficiency and reusability. [11]

[Click to download full resolution via product page](#)

Caption: Workflow for asymmetric enzymatic reduction.


Experimental Protocol: Continuous-Flow Synthesis

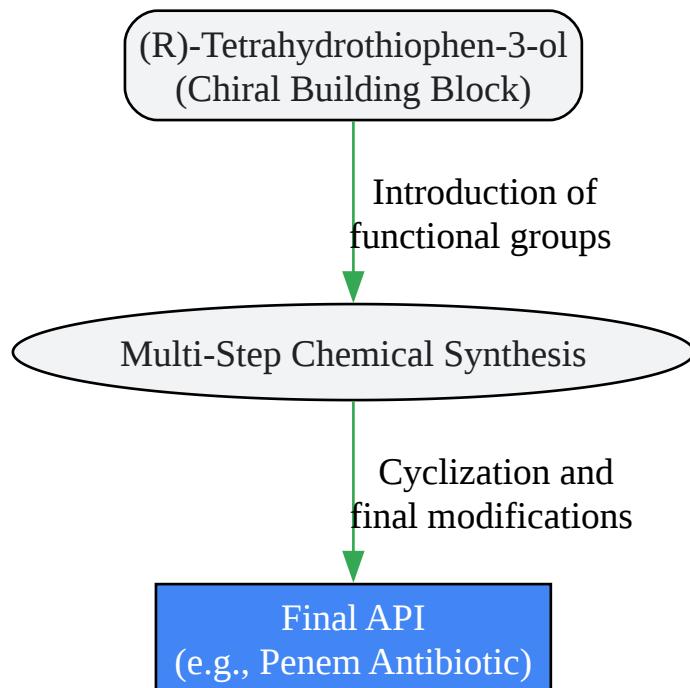
This protocol is adapted from a demonstrated, scalable process for continuous manufacturing. [11] The use of a Packed Bed Reactor (PBR) maximizes enzyme utilization and achieves a high space-time yield (STY).

- Enzyme Immobilization: The ketoreductase apKRED-9 is immobilized on a solid support, such as glutaraldehyde-activated amino polymer beads (e.g., LX1000HA), to prepare it for the PBR.
- Reactor Setup: A temperature-controlled column is packed with the immobilized enzyme to create the packed bed reactor.
- Substrate Preparation: A solution of tetrahydrothiophen-3-one is prepared in an aqueous-isopropanol mixture. Isopropanol serves as both a co-solvent and the sacrificial co-substrate for cofactor regeneration.
- Continuous Flow Reaction: The substrate solution is continuously pumped through the PBR at a defined flow rate. The temperature is maintained at an optimal level for enzyme activity.
- Product Collection & Analysis: The reactor effluent, containing the product **(R)-tetrahydrothiophen-3-ol**, is collected. The conversion and enantiomeric excess are monitored in real-time or via periodic sampling using chiral GC or HPLC.
- Downstream Processing: The collected product stream is subjected to solvent removal and purification (e.g., distillation or chromatography) to yield the final high-purity compound. This process has demonstrated a space-time yield of $729 \text{ g L}^{-1} \text{ d}^{-1}$.^[11]

Alternative Strategy: Enzymatic Kinetic Resolution (EKR)

While asymmetric reduction of the ketone is preferred, an alternative approach is the kinetic resolution of racemic tetrahydrothiophen-3-ol. In this technique, an enzyme, typically a lipase, selectively acylates one enantiomer, leaving the other unreacted.

[Click to download full resolution via product page](#)

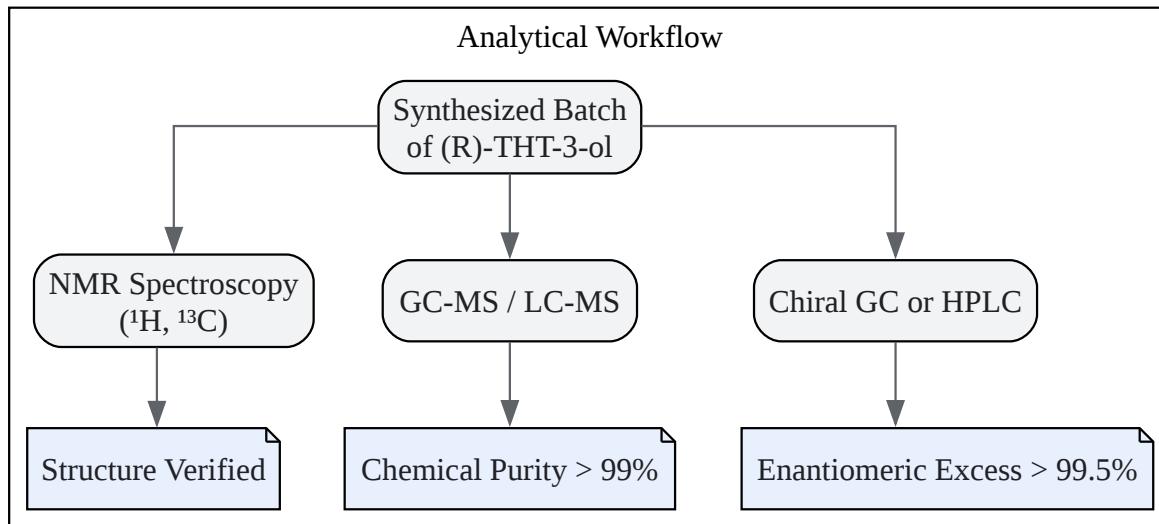

Caption: General principle of Enzymatic Kinetic Resolution (EKR).

This method relies on the ability to efficiently separate the resulting ester from the unreacted alcohol. While effective, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

Applications in Drug Development

The structural features of **(R)-Tetrahydrothiophen-3-ol** make it a privileged scaffold in medicinal chemistry.

- **Core Use in Antibiotics:** Its primary and most significant application is as an essential intermediate in the synthesis of sulopenem and other penem-based antibiotics.^[1] The tetrahydrothiophene ring often serves as a key component of the fused ring system characteristic of this antibiotic class, and the (R)-stereocenter is crucial for potent antibacterial activity.
- **Scaffold for Bioactive Molecules:** The tetrahydrothiophene core is present in a wide range of biologically active compounds. Derivatives have been investigated as modulators of the Retinoic Acid Receptor-related Orphan Receptor γ (ROR γ t) for autoimmune diseases, and as potential HIV protease inhibitors, demonstrating the scaffold's versatility.^{[12][13]}


[Click to download full resolution via product page](#)

Caption: Role as a building block in antibiotic synthesis.

Analytical Characterization Workflow

Rigorous analytical control is essential to confirm the identity, purity, and stereochemical integrity of **(R)-Tetrahydrothiophen-3-ol**. A multi-step analytical workflow is required.

- Structural Confirmation (NMR): ^1H and ^{13}C NMR spectroscopy are used to confirm the molecular structure. The proton NMR spectrum is complex due to the strongly coupled spin systems of the ring protons.[14] Data should be compared against a verified reference standard.
- Purity Assessment (GC-MS/LC-MS): Gas Chromatography or Liquid Chromatography coupled with Mass Spectrometry is employed to determine chemical purity and identify any potential impurities or residual starting materials.[11][15]
- Chiral Purity (Chiral GC/HPLC): This is the most critical quality control test. A sample is analyzed on a gas or liquid chromatograph equipped with a chiral stationary phase. This separates the (R) and (S) enantiomers, allowing for the precise determination of the enantiomeric excess (ee).

[Click to download full resolution via product page](#)

Caption: A typical analytical workflow for quality control.

Safety, Handling, and Storage

Proper handling procedures are mandatory to ensure laboratory safety. **(R)-Tetrahydrothiophen-3-ol** is classified as an irritant.

Hazard Identification:

- GHS Pictogram: GHS07 (Exclamation Mark)[3][16]
- Hazard Statements:
 - H315: Causes skin irritation.[8]
 - H319: Causes serious eye irritation.[8]
 - H335: May cause respiratory irritation.[8]

Recommended Handling Procedures:

- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[17]
- Personal Protective Equipment (PPE):
 - Wear chemical-resistant gloves (e.g., nitrile or neoprene).[8]
 - Wear safety glasses with side-shields or chemical goggles.[8]
 - Use a lab coat to prevent skin contact.
- First Aid:
 - Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[18][19]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[18][19]
 - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[18][19]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[18][19]

Storage:

- Temperature: Store in a cool location, with a recommended temperature of 2-8°C.[3][4][16]
- Conditions: Keep the container tightly sealed and store in a dry, well-ventilated place away from incompatible materials.[17][19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. arkat-usa.org [arkat-usa.org]
- 2. (R)-tetrahydrothiophen-3-ol CAS 100937-75-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. TETRAHYDRO-THIOPHEN-3-OL | 3334-05-2 [chemicalbook.com]
- 4. TETRAHYDRO-THIOPHEN-3-OL manufacturers and suppliers in india [chemicalbook.com]
- 5. (R)-Tetrahydrothiophen-3-ol | CymitQuimica [cymitquimica.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. One moment, please... [ivychem.com]
- 8. (r)-Tetrahydrothiophen-3-ol | C4H8OS | CID 10011856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alfa-labotrial.com [alfa-labotrial.com]
- 10. de.hsp-pharma.com [de.hsp-pharma.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor *yt* - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ac1.hhu.de [ac1.hhu.de]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. Tetrahydrothiophen-3-ol | 3334-05-2 [sigmaaldrich.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Tetrahydrothiophen-3-one - Safety Data Sheet [chemicalbook.com]
- 19. gk-taurus.ru [gk-taurus.ru]
- To cite this document: BenchChem. [Introduction: The Significance of a Chiral Thiophene Building Block]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b020376#r-tetrahydrothiophen-3-ol-cas-number-100937-75-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com